molecular formula C18H24N4O3 B2933385 ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034544-47-1

ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate

Cat. No.: B2933385
CAS No.: 2034544-47-1
M. Wt: 344.415
InChI Key: HSPICSAAMGCWFK-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
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Biological Activity

Ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of 338.411 g/mol. The structural representation includes a pyridine ring and a pyrazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research has shown that compounds containing pyrazole and pyridine structures often exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG2<10
Compound BA431<15
Compound CMCF7<20

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. For example, certain derivatives have shown selective inhibition of COX enzymes, which are critical in the inflammatory process. The compound's structure suggests it may interact with these enzymes similarly, potentially leading to reduced inflammation in vivo .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been noted to inhibit cyclooxygenase (COX) pathways and other enzymes involved in tumor progression.
  • Induction of Apoptosis : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, particularly at the G1/S checkpoint.

Case Studies

Case Study 1: Anticancer Efficacy in HepG2 Cells

A detailed study assessed the effects of a similar compound on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy .

Case Study 2: Anti-inflammatory Activity

In another study, a series of pyrazole derivatives were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed that compounds structurally related to this compound significantly reduced edema compared to control groups.

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-4-25-18(24)9-8-17(23)20-12-10-15-13(2)21-22(14(15)3)16-7-5-6-11-19-16/h5-7,11H,4,8-10,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPICSAAMGCWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCC1=C(N(N=C1C)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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